molecular formula C3F6O B3028632 Hexafluoropropylene oxide CAS No. 25038-02-2

Hexafluoropropylene oxide

Cat. No. B3028632
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
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Patent
US05276189

Procedure details

A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar, a pressure gauge, a nozzle for a thermocouple, a cooling device, a nozzle (A) for sampling and a nozzle (B) for supplying a reaction solution and withdrawing a reaction product was charged with 160 ml of an F-113 solution containing 0.580 g (1.44 millimoles) of TOMAC and 70 ml of an aqueous sodium hypochlorite solution with an available chlorine content of 6% containing 1.5% by weight of sodium hydroxide. After the contents of the reactor were cooled to -5° C., 4.20 g of hexafluoropropylene cooled to -5° C. were charged in the reactor and the reactants were vigorously stirred to initiate reaction. During the reaction, the reactor was cooled so as to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.[OH-:3].[Na+].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].Cl[O-].[Na+]>[F:5][C:6]([F:13])([F:12])[C:7]1([F:11])[O:3][C:8]1([F:10])[F:9] |f:1.2,4.5,6.7|

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0.58 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
70 mL
Type
solvent
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reactants were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar
CUSTOM
Type
CUSTOM
Details
withdrawing a reaction product
ADDITION
Type
ADDITION
Details
was charged with 160 ml of an F-113 solution
ADDITION
Type
ADDITION
Details
were charged in the reactor
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
During the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.

Outcomes

Product
Name
Type
Smiles
FC(C1(C(F)(F)O1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05276189

Procedure details

A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar, a pressure gauge, a nozzle for a thermocouple, a cooling device, a nozzle (A) for sampling and a nozzle (B) for supplying a reaction solution and withdrawing a reaction product was charged with 160 ml of an F-113 solution containing 0.580 g (1.44 millimoles) of TOMAC and 70 ml of an aqueous sodium hypochlorite solution with an available chlorine content of 6% containing 1.5% by weight of sodium hydroxide. After the contents of the reactor were cooled to -5° C., 4.20 g of hexafluoropropylene cooled to -5° C. were charged in the reactor and the reactants were vigorously stirred to initiate reaction. During the reaction, the reactor was cooled so as to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.[OH-:3].[Na+].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].Cl[O-].[Na+]>[F:5][C:6]([F:13])([F:12])[C:7]1([F:11])[O:3][C:8]1([F:10])[F:9] |f:1.2,4.5,6.7|

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0.58 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
70 mL
Type
solvent
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reactants were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar
CUSTOM
Type
CUSTOM
Details
withdrawing a reaction product
ADDITION
Type
ADDITION
Details
was charged with 160 ml of an F-113 solution
ADDITION
Type
ADDITION
Details
were charged in the reactor
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
During the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.

Outcomes

Product
Name
Type
Smiles
FC(C1(C(F)(F)O1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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